molecular formula C12H10Cl2N2 B14416140 4,6-Dichloro-3-(2,4-dimethylphenyl)pyridazine CAS No. 80591-53-3

4,6-Dichloro-3-(2,4-dimethylphenyl)pyridazine

Cat. No.: B14416140
CAS No.: 80591-53-3
M. Wt: 253.12 g/mol
InChI Key: TZUVUIAJNKXNBB-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-(2,4-dimethylphenyl)pyridazine is a heterocyclic compound belonging to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a 2,4-dimethylphenyl group at position 3. Pyridazines are known for their diverse pharmacological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-3-(2,4-dimethylphenyl)pyridazine typically involves the reaction of 2,4-dimethylphenylhydrazine with 4,6-dichloropyridazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-3-(2,4-dimethylphenyl)pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4,6-Dichloro-3-(2,4-dimethylphenyl)pyridazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-3-(2,4-dimethylphenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

    Pyridazine: The parent compound with no substituents.

    4,6-Dichloropyridazine: Similar structure but without the 2,4-dimethylphenyl group.

    3-(2,4-Dimethylphenyl)pyridazine: Lacks the chlorine substituents.

Uniqueness: 4,6-Dichloro-3-(2,4-dimethylphenyl)pyridazine is unique due to the presence of both chlorine atoms and the 2,4-dimethylphenyl group. These substituents contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

80591-53-3

Molecular Formula

C12H10Cl2N2

Molecular Weight

253.12 g/mol

IUPAC Name

4,6-dichloro-3-(2,4-dimethylphenyl)pyridazine

InChI

InChI=1S/C12H10Cl2N2/c1-7-3-4-9(8(2)5-7)12-10(13)6-11(14)15-16-12/h3-6H,1-2H3

InChI Key

TZUVUIAJNKXNBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(C=C2Cl)Cl)C

Origin of Product

United States

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